The synthesis of Dabigatran Acyl-β-D-Glucuronide-d3 involves several key methods:
Technical details include maintaining optimal conditions for enzyme activity, such as pH and temperature, to maximize yield and minimize by-products.
The molecular structure of Dabigatran Acyl-β-D-Glucuronide-d3 consists of a dabigatran core linked to a glucuronic acid moiety.
Dabigatran Acyl-β-D-Glucuronide-d3 participates in various chemical reactions primarily related to its metabolic pathways:
These reactions are crucial for understanding its role in drug metabolism and elimination.
The mechanism of action for Dabigatran Acyl-β-D-Glucuronide-d3 primarily revolves around its role as a metabolite of dabigatran:
Data from pharmacokinetic studies indicate that the metabolite retains some anticoagulant activity but is generally less potent than dabigatran .
Dabigatran Acyl-β-D-Glucuronide-d3 exhibits several notable physical and chemical properties:
Dabigatran Acyl-β-D-Glucuronide-d3 has several scientific applications:
Dabigatran etexilate, an oral direct thrombin inhibitor, undergoes rapid hydrolysis to its active form dabigatran (DAB), which is further metabolized primarily via glucuronidation. The major metabolite, dabigatran acyl-β-D-glucuronide (DABG), constitutes approximately 20% of total circulating metabolites in humans [10]. Unlike phase I oxidative metabolites, DABG retains pharmacological activity by reversibly binding to thrombin's active site. However, recent in vitro studies reveal DABG exhibits approximately 50% weaker anticoagulant activity compared to DAB, with thrombin generation assay IC50 values of 281.9 ng/mL versus 134.1 ng/mL, respectively [10]. This challenges earlier assumptions of equipotency and highlights the need for precise metabolite quantification.
DABG formation is catalyzed primarily by hepatic UDP-glucuronosyltransferases (UGTs), with UGT2B15 identified as the major contributor (∼70% of intrinsic clearance), followed by UGT1A9 and UGT2B7 . The metabolite exhibits chemical instability due to acyl migration, undergoing pH-dependent isomerization to 2-O, 3-O, and 4-O positional isomers with an apparent half-life of 1 hour at physiological pH (37°C, pH 7.4) . This instability complicates bioanalytical measurements and pharmacological characterization.
Table 1: Key Enzymes Involved in Dabigatran Glucuronidation
UGT Isoform | Km (μM) | Relative Contribution |
---|---|---|
UGT2B15 | 180-255 | ∼70% |
UGT1A9 | 411-759 | ∼20% |
UGT2B7 | 180-255 | ∼10% |
Data derived from human hepatic microsomal studies
Isotope-labeled compounds serve as indispensable tools in drug development, enabling: 1) Quantitative bioanalysis via mass spectrometry, 2) Metabolic pathway elucidation, and 3) Drug-drug interaction studies. Stable isotopes (deuterium, 13C, 15N) are preferred over radioactive labels due to safety advantages and compatibility with modern LC-MS/MS instrumentation [9]. Deuterium-labeled analogs specifically provide a mass shift detectable by mass spectrometry without altering chemical structure or biological activity, making them ideal internal standards for bioanalytical assays [6] [9].
Dabigatran acyl-β-D-glucuronide-d3 (DABG-d3), featuring three deuterium atoms at the N-methyl position of the benzimidazole moiety (molecular weight: 650.654 g/mol; molecular formula: C31D3H30N7O9), provides a +3 Da mass shift relative to endogenous DABG [6]. This enables precise quantification without chromatographic separation interferences, particularly crucial for distinguishing unstable acylglucuronide isomers [10].
Deuterium incorporation exerts two primary effects on drug molecules: 1) Kinetic isotope effects (KIEs): The carbon-deuterium (C-D) bond exhibits a lower vibrational frequency and higher dissociation energy (∼1-1.5 kcal/mol) compared to carbon-hydrogen (C-H) bonds, potentially slowing metabolic reactions involving bond cleavage [5] [8]. Primary KIE values (kH/kD) typically range from 2-7 for oxidative metabolism, though effects are attenuated in vivo due to rate-limiting steps unrelated to bond breakage [5] [9].
For DABG-d3, deuterium atoms are positioned at a non-labile site not involved in glucuronide cleavage or acyl migration. This strategic placement minimizes KIEs on metabolic stability while retaining the mass differentiation essential for tracing [4] [6]. The deuterated analog thus serves as an ideal pharmacokinetic probe with three key applications:
Table 2: Deuterium Effects on Key Pharmacokinetic Parameters
Parameter | Non-Deuterated Drug | Deuterated Analog | Mechanistic Basis |
---|---|---|---|
Metabolic Half-life | Baseline value | ↑ 1.5-4 fold | Reduced C-H bond cleavage rate (KIE) |
AUC0-∞ | Baseline value | ↑ 20-300% | Decreased systemic clearance |
Cmax | Baseline value | ↔ or ↑ | Absorption phase unaffected |
Vd | Baseline value | ↔ | Unchanged physicochemical properties |
Generalized effects observed in deuterated pharmaceuticals [5] [8] [9]
The trifluoroacetate salt form (C34H33D3F3N7O10; MW: 762.70 g/mol) enhances solubility for in vitro applications [4]. Current research leverages DABG-d3 to resolve controversies regarding DABG's pharmacokinetic-pharmacodynamic relationship, particularly the discordance between its high plasma concentrations (2.4-fold higher systemic exposure than DAB) and relatively weak anticoagulant activity [10] .
Table 3: Key Molecular Properties of Dabigatran Acyl-β-D-Glucuronide-d3
Property | Specification |
---|---|
Molecular Formula | C31D3H30N7O9 (free acid) |
Molecular Weight | 650.654 g/mol (free acid) |
Deuterium Position | N-methyl group of benzimidazole ring |
Chemical Purity | >95% (HPLC) |
Storage Conditions | -20°C; desiccated |
Solubility | DMSO (20 mg/mL); water (limited) |
Structural and analytical specifications from commercial standards providers [4] [6]
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8